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molecular formula C8H8BrN B8565239 3-Allyl-5-bromopyridine

3-Allyl-5-bromopyridine

Cat. No. B8565239
M. Wt: 198.06 g/mol
InChI Key: LNIRDVCXPRIWDD-UHFFFAOYSA-N
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Patent
US07384580B2

Procedure details

A dry and argon flushed 10 mL flask, equipped with a magnetic stirrer and a septum, was charged with i-PrMgCl.LiCl (1 mL, 1.05 M in THF, 1.05 mmole), the reaction mixture was cooled to −15° C. and 3,5-dibromopyridine (236.9 mg, 1 mmole) was then added at one portion. The temperature than increased till −10° C. and the Br/Mg-exchange was complete after 15 min (checked by GC analysis of reaction aliquots, conversion more than 98%), allyl bromide (140.6 mg, 1 mmole) was added. The reaction mixture was stirred for 1 h at −10° C. and was then quenched with sat. NH4Cl solution (2 mL). The aqueous phase was extracted with ether (3×4 mL), dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by flash chromatography (dichloromethane) yielding the 3-allyl-5-bromopyridine (2ca) as a colourless oil (184.2 mg, 93%). 1H-NMR (CDCl3, 200 MHz): δ=8.48 (d, J=2.2 Hz, 1H); 8.32 (d, J=1.6 Hz, 1H); 7.61 (dd, J=2.2 Hz, J=1.6 Hz, 1H); 5.89-5.68 (m, 1H); 5.08-5.01 (m, 1H); 3.32 (brd, J=6.8 Hz, 1H).
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
236.9 mg
Type
reactant
Reaction Step Two
[Compound]
Name
Br Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
140.6 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].[Cl-].Br[C:4]1[CH:5]=[N:6][CH:7]=[C:8]([Br:10])[CH:9]=1.[CH2:11](Br)[CH:12]=[CH2:13]>>[CH2:13]([C:4]1[CH:5]=[N:6][CH:7]=[C:8]([Br:10])[CH:9]=1)[CH:12]=[CH2:11] |f:0.1|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
[Li+].[Cl-]
Step Two
Name
Quantity
236.9 mg
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Step Three
Name
Br Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
140.6 mg
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A dry
CUSTOM
Type
CUSTOM
Details
argon flushed 10 mL flask
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
a septum, was charged with i-PrMgCl
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was then quenched with sat. NH4Cl solution (2 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ether (3×4 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (dichloromethane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C=1C=NC=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 184.2 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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